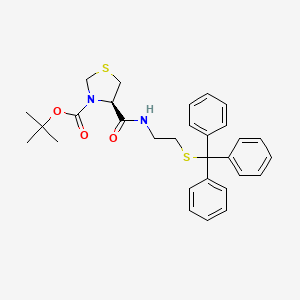![molecular formula C9H7N3S B12823150 6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile is a heterocyclic compound that contains both a benzothiazole and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with formaldehyde and hydrogen cyanide. The reaction is carried out under acidic conditions to facilitate the formation of the nitrile group. The reaction can be summarized as follows:
Starting Materials: 2-aminobenzothiazole, formaldehyde, hydrogen cyanide.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The starting materials are mixed and heated under reflux conditions to promote the reaction. The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk associated with handling hazardous chemicals like hydrogen cyanide.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to proteins and nucleic acids, altering their function. This interaction is facilitated by the presence of the nitrile group, which can form hydrogen bonds and other non-covalent interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxybenzo[d]thiazole-2-carbonitrile
- 6-Aminobenzo[d]thiazole-2-carbonitrile
- Benzo[d]thiazole-2-carbonitrile
Uniqueness
6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile is unique due to the presence of the aminomethyl group, which provides additional sites for chemical modification. This makes it a versatile intermediate in organic synthesis and enhances its potential for biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H7N3S |
|---|---|
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
6-(aminomethyl)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H7N3S/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,4,10H2 |
Clave InChI |
VADAAUYFBAFOTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CN)SC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)



![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)



